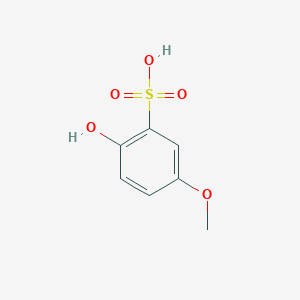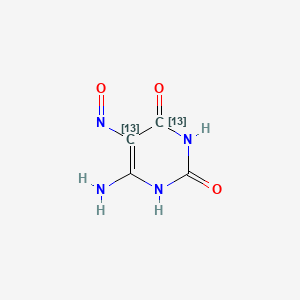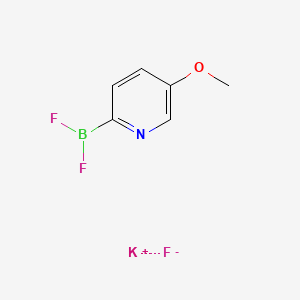
Potassium;difluoro-(5-methoxypyridin-2-yl)borane;fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;difluoro-(5-methoxypyridin-2-yl)borane;fluoride is a compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. The presence of both fluorine and boron in the molecule imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Potassium;difluoro-(5-methoxypyridin-2-yl)borane;fluoride typically involves the reaction of a boronic acid derivative with potassium fluoride. One common method is the treatment of a dibromoborane camphenyl derivative with potassium fluoride to yield the desired trifluoroborate salt . The reaction conditions often require mild temperatures and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium;difluoro-(5-methoxypyridin-2-yl)borane;fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Often used in cross-coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Bases: Potassium carbonate or sodium hydroxide may be used to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling, the product is typically a biaryl compound.
Applications De Recherche Scientifique
Potassium;difluoro-(5-methoxypyridin-2-yl)borane;fluoride has several scientific research applications:
Medicine: May be used in the development of pharmaceuticals, particularly those requiring fluorinated intermediates.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of Potassium;difluoro-(5-methoxypyridin-2-yl)borane;fluoride in cross-coupling reactions involves the transmetalation step, where the boron atom transfers its organic group to a palladium catalyst . This is followed by reductive elimination to form the final product. The presence of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations.
Comparaison Avec Des Composés Similaires
Potassium 2-methoxypyrimidin-5-yl-5-trifluoroborate: Another organoboron compound used in similar cross-coupling reactions.
Potassium vinyltrifluoroborate: Used as a vinylating agent in the presence of palladium catalysts.
Uniqueness: Potassium;difluoro-(5-methoxypyridin-2-yl)borane;fluoride is unique due to its specific substitution pattern and the presence of both methoxy and difluoroborane groups. This combination imparts distinct reactivity and stability, making it particularly useful in specialized synthetic applications.
Propriétés
Formule moléculaire |
C6H6BF3KNO |
|---|---|
Poids moléculaire |
215.02 g/mol |
Nom IUPAC |
potassium;difluoro-(5-methoxypyridin-2-yl)borane;fluoride |
InChI |
InChI=1S/C6H6BF2NO.FH.K/c1-11-5-2-3-6(7(8)9)10-4-5;;/h2-4H,1H3;1H;/q;;+1/p-1 |
Clé InChI |
BKTMROMXECSAOG-UHFFFAOYSA-M |
SMILES canonique |
B(C1=NC=C(C=C1)OC)(F)F.[F-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B13853047.png)
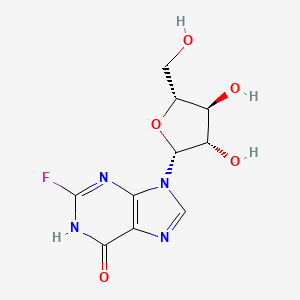
![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)
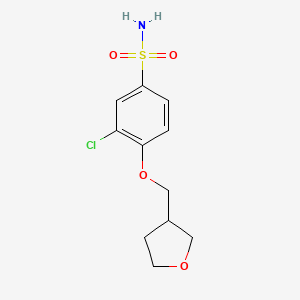
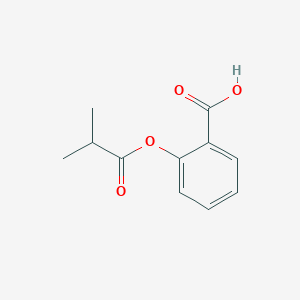
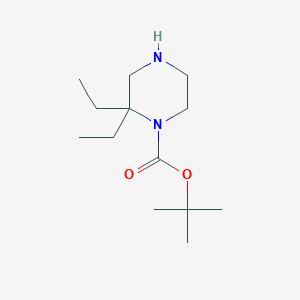
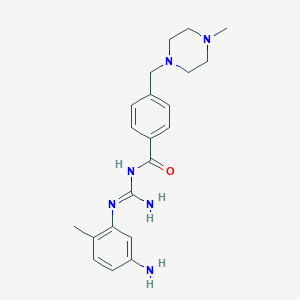
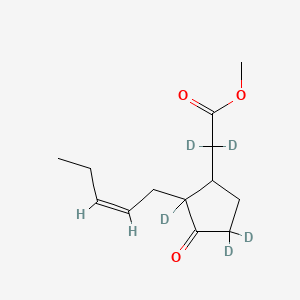

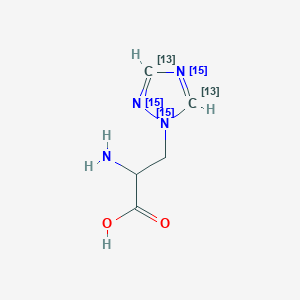
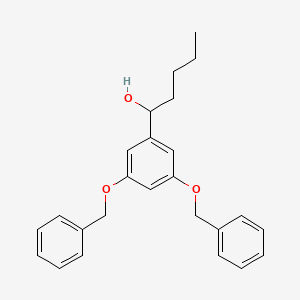
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B13853096.png)
